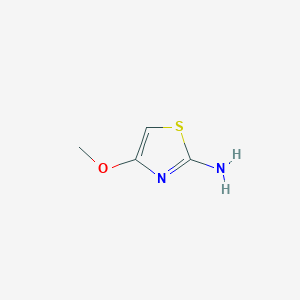

4-Methoxythiazol-2-amine

Description

Overview of Thiazole (B1198619) Chemistry and its Unique Reactivity Profile

Thiazole is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom within its aromatic ring. numberanalytics.comnih.gov This structure, with the molecular formula C₃H₃NS, is isomeric with isothiazole, differing in the positions of the heteroatoms. numberanalytics.com The presence of both sulfur and nitrogen imparts a unique electronic structure and a distinct reactivity profile, making thiazoles valuable in organic synthesis. numberanalytics.com

The key characteristics of thiazole chemistry include:

Aromaticity: The thiazole ring is aromatic due to the delocalization of six π-electrons, which contributes to its stability. numberanalytics.comnih.gov Proton nuclear magnetic resonance studies confirm this aromaticity, with chemical shifts for the ring protons observed between 7.27 and 8.77 ppm. fabad.org.trkuey.net

Basicity: The nitrogen atom in the thiazole ring allows it to act as a base, although it is less basic than pyridine (B92270) due to the electron-withdrawing effect of the sulfur atom. numberanalytics.com

Reactivity: Thiazoles undergo a variety of chemical reactions. The specific outcome of these reactions is influenced by the substituents present on the ring. numberanalytics.comanalis.com.my

Electrophilic Substitution: These reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically occur at the C5 position. numberanalytics.com

Nucleophilic Substitution: While less common, nucleophilic substitution can occur, particularly when a good leaving group is present on the ring. numberanalytics.com

Other Reactions: The thiazole ring can also participate in cycloaddition reactions, metal-catalyzed reactions, and reactions involving the acidic proton at the C2 position. nih.govnumberanalytics.com

The reactivity of the thiazole ring can be modulated by the presence of various substituents. Electron-donating groups, like a methyl group, tend to increase the ring's basicity and nucleophilicity. analis.com.my Conversely, strong electron-withdrawing groups, such as a nitro group, reduce these properties. analis.com.my

Strategic Importance of Aminothiazoles as Synthetic Building Blocks

Among the various thiazole derivatives, aminothiazoles, particularly 2-aminothiazoles, are of significant interest to medicinal and synthetic chemists. mdpi.comresearchgate.net They serve as crucial structural motifs and versatile building blocks for the synthesis of more complex molecules. analis.com.mymdpi.com The 2-aminothiazole (B372263) scaffold is a key component in numerous compounds that have been investigated for a wide range of biological activities. mdpi.comscholarsresearchlibrary.comrsc.org

The utility of aminothiazoles in synthesis stems from the reactivity of the amino group, which can be readily modified. mdpi.com This allows for the construction of a diverse library of derivatives through reactions such as acylation and the formation of Schiff bases. mdpi.comnih.gov The Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound, is a classic and widely used method for preparing these structures. tandfonline.com Modern synthetic approaches, including polymer-supported and one-pot methods, have been developed to improve efficiency and yield. rsc.orgthieme-connect.de

Rationale for Focused Research on 4-Methoxythiazol-2-amine Scaffolds

The specific compound, this compound, combines the features of the 2-aminothiazole core with a methoxy (B1213986) group at the 4-position. This substitution is not trivial and directs research interest for several reasons. The methoxy group, an electron-donating substituent, can influence the electronic properties and reactivity of the thiazole ring.

Research into derivatives of 4-methoxyphenylthiazol-2-amine has been driven by the quest for new therapeutic agents. For instance, a series of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide compounds were designed and synthesized based on their potential as acetylcholinesterase (AChE) inhibitors. researchgate.net In one study, derivatives of 4-methoxyphenylthiazole-2-amine were evaluated for their AChE inhibitory activity, with some compounds showing notable efficacy. researchgate.net

The synthesis of derivatives often starts with 2-amino-4-methoxythiazole, which can be prepared and then subjected to further reactions. For example, it can be reacted with chloroacetyl chloride to form an intermediate, which is then used to build more complex molecules. ajrconline.org This strategic derivatization allows for the exploration of structure-activity relationships, where systematic modifications are made to the core structure to optimize a desired biological effect. kuey.net

Structure

3D Structure

Properties

Molecular Formula |

C4H6N2OS |

|---|---|

Molecular Weight |

130.17 g/mol |

IUPAC Name |

4-methoxy-1,3-thiazol-2-amine |

InChI |

InChI=1S/C4H6N2OS/c1-7-3-2-8-4(5)6-3/h2H,1H3,(H2,5,6) |

InChI Key |

ZHCMHCATKBOXAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CSC(=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxythiazol 2 Amine and Its Derivatives

Unconventional Cyclocondensation Pathways for Thiazole (B1198619) Ring Formation

While the Hantzsch synthesis remains a classical and widely utilized method for thiazole ring formation, recent research has focused on developing unconventional pathways that offer advantages in terms of substrate scope, efficiency, and milder reaction conditions. nih.govmdpi.com These modern approaches often circumvent the need for pre-functionalized and sometimes unstable α-halocarbonyl compounds, a limitation of the traditional Hantzsch reaction. rsc.org

Alternative strategies for constructing the 2-aminothiazole (B372263) core, applicable to 4-methoxythiazol-2-amine, include:

Domino Alkylation-Cyclization of Propargyl Bromides: This method involves the reaction of substituted propargyl bromides with thiourea derivatives. The reaction proceeds under microwave irradiation in the presence of a base like potassium carbonate, leading to 2-aminothiazoles in a rapid, one-pot process. nih.gov

Copper-Catalyzed Condensation of Oximes: A [3+1+1]-type condensation reaction utilizing oximes, anhydrides, and potassium thiocyanate (KSCN) in the presence of a copper catalyst provides a novel route to thiazoles. organic-chemistry.org This method demonstrates good functional group tolerance under mild conditions.

Electrochemical Oxidative Cyclization: A green and sustainable approach involves the electrochemical oxidative cyclization of enaminones with thioamides. organic-chemistry.org This metal- and oxidant-free method offers an environmentally friendly alternative for thiazole synthesis.

Iridium-Catalyzed Ylide Insertion: A versatile and substrate-tolerant route to thiazoles involves the iridium-catalyzed insertion of sulfoxonium ylides into thioamides or thioureas. nih.govrsc.org This method is notable for its mild conditions and applicability to complex molecules. rsc.org

Brønsted Acid-Mediated Ylide Insertion: As a metal-free alternative to the above, Brønsted acids can mediate the insertion of thioureas or thioamides into sulfoxonium ylides, providing a scalable and mild route to diverse thiazole scaffolds. rsc.org

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The efficiency of both traditional and modern thiazole syntheses is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, catalyst, temperature, and energy source. Researchers have extensively studied these factors to improve yields, reduce reaction times, and enhance the selectivity of the desired products. mdpi.comnih.gov

Microwave irradiation and ultrasonic-assisted synthesis have emerged as powerful tools for accelerating these reactions. mdpi.comnih.govbepls.com For instance, a one-pot, three-component synthesis of thiazol-2-imines, an improvised Hantzsch method, achieved excellent yields in just 10-15 minutes under catalyst-free, microwave-assisted conditions. bepls.com Similarly, the use of ultrasound in conjunction with a silica-supported tungstosilisic acid catalyst dramatically improved yields and shortened reaction times compared to conventional heating. mdpi.com

The choice of solvent also plays a critical role. Green reaction media such as polyethylene glycol (PEG) and water have been successfully employed. bepls.comrsc.org A catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea was efficiently carried out in PEG-400 at 100 °C, yielding products in 87–96%. bepls.com In another study, the synthesis of 2-(alkylsulfanyl)thiazoles was achieved in high yields by refluxing dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. bepls.com

The following table summarizes various optimized conditions for the synthesis of 2-aminothiazole derivatives:

| Reactants | Catalyst/Medium | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenones, Thiourea, TCCA | Ca/4-MePy-IL@ZY-Fe3O4 (nanocatalyst) | EtOH, 80 °C, ~1 hr | High | rsc.org |

| α-Diazoketones, Thiourea | PEG-400 (catalyst-free) | 100 °C, 2-3.5 h | 87-96 | bepls.com |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica supported tungstosilisic acid | Ultrasonic irradiation, RT, 1.5-2 h | 79-90 | mdpi.comresearchgate.net |

| Propargyl bromides, Thiourea | K2CO3 | DMF, 130 °C, Microwave, 10 min | High | nih.gov |

| Ketones, Thiourea, Iodine | Triethylamine (NEt3) | EtOH, Reflux | Excellent | researchgate.net |

Mechanistic Investigations of Thioamide-Mediated Cyclizations

The Hantzsch thiazole synthesis is the archetypal thioamide-mediated cyclization. synarchive.com Its mechanism has been well-established and serves as a basis for understanding related transformations. The process begins with a nucleophilic attack by the sulfur atom of the thioamide (or thiourea) on the α-carbon of the α-haloketone. nih.govmdpi.com This initial step forms an acyclic intermediate. nih.gov

The subsequent step involves an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. This is followed by a dehydration step, which eliminates a molecule of water to form the aromatic thiazole ring. nih.govmdpi.com The condensation reactions can proceed through imino thioether and hydroxythiazoline intermediates, which are sometimes stable enough to be isolated. nih.gov A proposed mechanism for the formation of 2-aminothiazoles using a nanocatalyst involves the initial formation of a carbonyl alkyl halide, followed by nucleophilic attack of the thiourea, intramolecular condensation, and final neutralization to yield the product. rsc.org

Catalyst Development in Thiazole Synthesis

Catalysis is central to the development of efficient and selective methods for thiazole synthesis. A wide array of catalysts, from simple bases to complex organometallic compounds and heterogeneous nanocatalysts, have been explored. tandfonline.com

Homogeneous Catalysts:

Lewis and Brønsted Acids: Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with thioamides or thioureas under mild, metal-free conditions. organic-chemistry.org

Transition Metal Catalysts: Copper and palladium salts are frequently used. For instance, copper(I) iodide catalyzes the cyclization of oximes, anhydrides, and KSCN. organic-chemistry.org Palladium(II) acetate is effective for the synthesis of 4-substituted 2-aminothiazoles from vinyl azides and KSCN. organic-chemistry.org Iridium catalysts are used for insertions of sulfoxonium ylides. nih.gov

Heterogeneous Catalysts:

Supported Catalysts: Silica-supported tungstosilisic acid has proven to be a highly efficient and reusable catalyst for one-pot Hantzsch syntheses, particularly under ultrasonic irradiation. mdpi.combepls.com

Nanocatalysts: A novel multifunctional and magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) has been developed for the one-pot synthesis of 2-aminothiazole derivatives, offering high efficiency and easy separation and recyclability. rsc.org

The development of green and recyclable catalysts is a significant trend, aiming to create more sustainable synthetic protocols. bepls.com

| Catalyst Type | Specific Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Homogeneous (Metal) | Copper(I) iodide (CuI) | Condensation of oximes, anhydrides, KSCN | organic-chemistry.org |

| Homogeneous (Metal) | Palladium(II) acetate (Pd(OAc)2) | From vinyl azides and KSCN | organic-chemistry.org |

| Homogeneous (Metal) | Iridium complexes | Sulfur ylide insertion | nih.gov |

| Homogeneous (Acid) | Trifluoromethanesulfonic acid (TfOH) | From α-diazoketones and thioamides | organic-chemistry.org |

| Heterogeneous | Silica supported tungstosilisic acid | One-pot Hantzsch synthesis | mdpi.com |

| Heterogeneous (Nano) | Ca/4-MePy-IL@ZY-Fe3O4 | One-pot synthesis from acetophenones | rsc.org |

Functionalization Strategies of the Thiazole Ring System

Post-synthesis modification of the thiazole core is a crucial strategy for creating libraries of derivatives for structure-activity relationship studies. Electrophilic aromatic substitution is a primary method for introducing new functional groups onto the thiazole ring.

Electrophilic Aromatic Substitution on the Thiazole Core

The thiazole ring is considered aromatic and undergoes electrophilic substitution reactions. wikipedia.org The regioselectivity of the substitution is dictated by the electronic properties of the ring and the influence of existing substituents. wikipedia.org The calculated pi-electron density indicates that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.org

In the case of this compound, the molecule contains two strong activating groups: the amino group at C2 and the methoxy (B1213986) group at C4. Both are ortho-, para-directing groups. The amino group strongly activates the C5 position for electrophilic substitution. wikipedia.org Therefore, electrophiles are expected to react preferentially at the C5 position of the this compound ring.

Halogenation is a key electrophilic aromatic substitution reaction that introduces a synthetically versatile handle onto the thiazole ring. The position of halogenation can be controlled by the choice of reagents and reaction conditions. For 2-amino-1,3-thiazole derivatives, highly regioselective methods have been developed. nih.govacs.org

C5-Halogenation: The reaction of 2-amino-1,3-thiazoles with copper(II) halides (CuCl₂ or CuBr₂) in acetonitrile at room temperature leads to selective halogenation at the C5 position. nih.gov This method provides the corresponding 5-chloro- and 5-bromo-2-aminothiazole derivatives in good to excellent yields. nih.govacs.org

C2-Halogenation: Selective halogenation at the C2 position can be achieved by first converting the amino group into a diazonium salt, which can then be displaced by a halide in a Sandmeyer-type reaction. nih.gov An alternative approach for 2-halothiazoles involves using n-butyl nitrite and a copper(I) halide (CuX, where X = Cl, Br, or I). nih.govacs.org

The ability to selectively introduce halogens at different positions of the 2-aminothiazole core is invaluable for the synthesis of complex derivatives, allowing for subsequent cross-coupling reactions to build molecular complexity.

| Desired Position | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| C5-Bromo | CuBr2 | Acetonitrile, rt, 10 h | 5-Bromo-2-aminothiazole derivative | 94 | nih.gov |

| C5-Chloro | CuCl2 | Acetonitrile, rt, 10 h | 5-Chloro-2-aminothiazole derivative | 51 | nih.gov |

| C2-Bromo | n-Butyl nitrite, CuBr | Acetonitrile, 60 °C, 15 min | 2-Bromo-thiazole derivative | High | nih.gov |

| C2-Chloro | n-Butyl nitrite, CuCl | Acetonitrile, 60 °C, 15 min | 2-Chloro-thiazole derivative | High | nih.gov |

| C2-Iodo | n-Butyl nitrite, CuI | Acetonitrile, 60 °C, 15 min | 2-Iodo-thiazole derivative | High | nih.gov |

Oxidative Transformations of the Thiazole Ring

The thiazole ring, a cornerstone of many heterocyclic structures, can undergo oxidative transformations that lead to ring-opening, providing a pathway to novel molecular scaffolds. While research specifically detailing the oxidative ring-opening of this compound is limited, studies on related benzothiazole structures offer significant insight into the potential reactivity of the thiazole nucleus under oxidative conditions.

An oxidative ring-opening of benzothiazole derivatives to acylamidobenzene sulfonate esters has been demonstrated using magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents. scholaris.caresearchgate.net This transformation is significant as it converts the stable heterocyclic system into synthetically versatile linear structures with acyl amide and sulfonate ester functional groups. scholaris.caresearchgate.net The proposed mechanism suggests that the reaction proceeds through the opening of the thiazole ring, which is followed by the oxidation of the resulting thiol group. scholaris.caresearchgate.net The process is facilitated by nucleophilic action and results in an irreversible cleavage of the thiazole ring. scholaris.ca This method avoids the use of transition metals and can proceed under mild conditions. scholaris.caresearchgate.net The formation of a sulfonate ester intermediate is a key indicator that the ring cleavage precedes the final oxidation step. scholaris.ca This approach highlights a powerful strategy for unlocking complex organic structures embedded within a thiazole framework, suggesting that similar principles could be applied to this compound to generate novel sulfonated compounds.

Nucleophilic Additions and Substitutions on the Amino Group

The 2-amino group of this compound is a key site for nucleophilic reactivity, enabling a wide array of derivatization strategies. This exocyclic amine readily participates in reactions with various electrophiles, allowing for the construction of more complex molecules through the formation of new carbon-nitrogen bonds. These transformations are fundamental in modifying the chemical properties of the parent molecule and are extensively used in the synthesis of diverse compound libraries.

Amidation and Acylation Reactions of the 2-Amino Moiety

The primary amino group at the C2 position of the thiazole ring is readily acylated to form amide derivatives. This transformation is a robust and widely employed method for synthesizing N-(thiazol-2-yl)amides. The reaction typically involves treating the 2-aminothiazole derivative with an acylating agent such as an acyl chloride, acid anhydride (B1165640), or a carboxylic acid activated with a coupling reagent.

Various 2-aminothiazole compounds have been successfully converted to their corresponding amides. For instance, reactions with different acid chlorides or the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) facilitate the formation of the amide bond. mdpi.com The synthesis of N-(thiazol-2-yl) amides can also be achieved by reacting 2-aminothiazoles with carboxylic acids under various catalytic conditions. Boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature, accommodating a large range of substrates including aliphatic, aromatic, and heteroaromatic acids. organic-chemistry.org

| Acylating Agent/Method | Amine Substrate | Resulting Product Class | Reference |

| Acid Chloride | 2-amino-4-phenylthiazole | N-(4-phenylthiazol-2-yl)amide | mdpi.com |

| Carboxylic Acid + EDCI | 2-amino-4-(2-pyridyl)thiazole | N-(4-(2-pyridyl)thiazol-2-yl)amide | mdpi.com |

| Acid Anhydride (e.g., Succinic, Phthalic) | 2-aminothiazole derivative | N-(thiazol-2-yl)imides | semanticscholar.org |

| Carboxylic Acid + Boronic Acid Catalyst | General Amines | N-substituted amides | organic-chemistry.org |

| Carboxylic Acid + TiF4 Catalyst | Benzylamine | N-benzylbenzamide | researchgate.net |

Derivatization via Imine/Enamine Formation and Reduction

The 2-amino group of thiazole derivatives can react with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction is a cornerstone for synthesizing diverse molecular architectures. The reaction of 2-aminothiazoles with various substituted benzaldehydes in ethanol typically yields the corresponding N-(substituted)-thiazol-2-amine Schiff bases. semanticscholar.org

These imines are valuable synthetic intermediates. The carbon-nitrogen double bond in the imine can be subsequently reduced to an amine, providing a two-step method for the N-alkylation of the 2-amino group. This reduction can be achieved using various reducing agents. For reactions involving the conversion of a ketone to an amine in the presence of a primary amine, a weak reducing agent like sodium cyanoborohydride (NaBH3CN) is often used. youtube.com This reagent is selective for reducing the iminium ion intermediate without significantly reducing the starting ketone. youtube.com

| Carbonyl Compound | Amine Substrate | Intermediate/Product | Key Features | Reference |

| 4-Methoxybenzaldehyde | 2-aminothiazole derivative | Schiff Base (Imine) | Condensation in ethanol | semanticscholar.org |

| 3,4,5-Trimethoxybenzaldehyde | 2-aminothiazole | Schiff Base (Imine) | Forms corresponding imine | semanticscholar.org |

| General Aldehyde/Ketone | Primary Amine | Imine | Formed under mildly acidic conditions (pH 4-5) | youtube.com |

| General Aldehyde/Ketone | Secondary Amine | Enamine | Formed under mildly acidic conditions (pH 4-5) | youtube.com |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. caltech.edu These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity. caltech.eduum.edu.mt

While specific MCRs involving this compound are not extensively documented, the closely related 2-aminobenzothiazole has been successfully employed in a four-component reaction. This reaction combines 2-aminobenzothiazole, an aromatic aldehyde, a dialkyl acetylenedicarboxylate, and a secondary cyclic amine (like piperidine or pyrrolidine) in ethanol. nih.govresearchgate.net The process yields highly functionalized 2-pyrrolidinone structures containing both benzothiazolyl and piperidinyl/pyrrolidinyl units. nih.govresearchgate.net

The proposed mechanism involves two key initial steps: the addition of the secondary amine to the acetylenedicarboxylate to form a 1,3-dipolar intermediate, and the condensation of the aromatic aldehyde with 2-aminobenzothiazole to afford an aldimine. nih.govresearchgate.net The subsequent nucleophilic addition of the dipolar intermediate to the aldimine, followed by an intramolecular nucleophilic attack, leads to the formation of the final polyfunctionalized 2-pyrrolidinone product. nih.govresearchgate.net This methodology demonstrates the potential of incorporating 2-aminothiazole scaffolds into complex heterocyclic systems via MCRs.

| Component 1 | Component 2 | Component 3 | Component 4 | Product Class | Reference |

| 2-Aminobenzothiazole | Aromatic Aldehyde | Acetylenedicarboxylate | Piperidine | Functionalized 2-pyrrolidinone | nih.govresearchgate.net |

| 2-Aminobenzothiazole | Aromatic Aldehyde | Acetylenedicarboxylate | Pyrrolidine | Functionalized 2-pyrrolidinone | nih.govresearchgate.net |

| Amine | Aldehyde | Nitromethane | β-dicarbonyl compound | Pyrrole derivative | um.edu.mt |

Flow Chemistry Approaches in this compound Synthesis

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical manufacturing that involves pumping reagents through tubes or microreactors where they mix and react. This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater reproducibility, and easier scalability.

The application of flow chemistry to the synthesis of this compound and its derivatives is an emerging area with significant potential. While specific literature detailing a continuous flow synthesis for this exact molecule is sparse, the principles of flow chemistry can be readily applied to established synthetic routes for 2-aminothiazoles, such as the Hantzsch thiazole synthesis.

A hypothetical flow setup for a Hantzsch-type synthesis could involve:

Reagent Streams: Separate streams for an α-haloketone, a thiourea or thioamide derivative, and a base are continuously pumped from their respective reservoirs.

Mixing: The streams converge at a T-mixer, ensuring rapid and efficient mixing of the reactants.

Reaction Coil: The mixed stream flows through a heated reaction coil or microreactor. The precise control over temperature and residence time (the time reactants spend in the heated zone) allows for optimization of the reaction conditions to maximize yield and minimize byproduct formation.

In-line Quenching/Workup: The product stream can be directly mixed with a quenching solution before collection or directed to an in-line purification system (e.g., liquid-liquid extraction or chromatography).

This approach would allow for the safe and efficient production of the 2-aminothiazole core, which could then be subjected to further derivatization, also potentially under flow conditions, to access a wide range of analogs of this compound.

Theoretical and Computational Chemistry of 4 Methoxythiazol 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of 4-Methoxythiazol-2-amine. These methods provide a detailed picture of electron distribution, orbital energies, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a robust computational method for investigating the mechanisms of chemical reactions. For this compound, DFT calculations could be employed to map out the potential energy surfaces of various transformations, such as electrophilic or nucleophilic substitution. By identifying transition states and calculating activation energies, researchers can predict the most likely reaction pathways and the conditions required to favor specific product formations. For instance, a hypothetical DFT study could compare the energy barriers for reactions at the amino group versus the thiazole (B1198619) ring, providing insights into regioselectivity.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

For this compound, a lower HOMO-LUMO gap would suggest higher reactivity. Global reactivity descriptors, derived from these orbital energies, can quantify various aspects of its chemical behavior.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

This table presents the formulas and significance of common reactivity descriptors that could be calculated for this compound using the energies of its frontier molecular orbitals.

Proton Transfer Energetics and Basicity Predictions

The presence of the amino group and nitrogen and sulfur atoms in the thiazole ring makes this compound a potential proton acceptor. Computational methods can be used to calculate the proton affinity and pKa values, providing a quantitative measure of its basicity. By modeling the protonation at different sites (e.g., the amino group versus the ring nitrogen), the most energetically favorable protonation site can be determined. This information is vital for understanding its behavior in acidic or basic environments and its potential to form salts.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations focus on the properties of a single molecule, molecular dynamics (MD) simulations provide insights into the behavior of a collection of molecules. An MD simulation of this compound in a solvent, such as water or an organic solvent, could reveal how intermolecular forces, like hydrogen bonds and van der Waals interactions, govern its solvation and aggregation properties. These simulations can track the movement of each atom over time, offering a dynamic picture of how the molecule interacts with its environment. This is particularly important for predicting its solubility and how it might interact with biological macromolecules.

Predictive Modeling for Novel Derivatization Pathways

Computational tools can also be used to predict new and potentially useful derivatives of this compound. By performing virtual reactions with a library of reactants and using computational screening, it is possible to identify promising derivatization pathways. For example, models could predict the outcome of reactions at the amino group or the thiazole ring with various electrophiles or nucleophiles. These predictive models can significantly accelerate the discovery of new compounds with desired properties by prioritizing the most promising synthetic routes for experimental validation.

Spectroscopic and Crystallographic Elucidation of 4 Methoxythiazol 2 Amine and Its Complex Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-Methoxythiazol-2-amine, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is essential for unambiguous structural verification.

While specific NMR data for this compound is not extensively detailed in the provided search results, typical chemical shifts for similar 2-aminothiazole (B372263) derivatives can be inferred. For instance, in 2-aminothiazole, the thiazole (B1198619) protons appear at approximately 6.53 ppm and 6.93 ppm in DMSO-d6. chemicalbook.com The introduction of a methoxy (B1213986) group at the C4 position would influence the electronic environment and thus the chemical shifts of the nearby protons and carbons.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals of this compound, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between coupled protons and between protons and their directly attached carbons, respectively.

Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This would allow for the unequivocal assignment of the methoxy group's protons and carbon to the C4 position of the thiazole ring by observing correlations between the methoxy protons and the C4 carbon, as well as adjacent carbons in the ring.

Dynamic NMR Studies of Rotational Barriers

The chemical structure of this compound features single bonds that could exhibit restricted rotation, such as the C4-O bond of the methoxy group and the C2-N bond of the amine group. These rotational barriers can be investigated using dynamic NMR (DNMR) spectroscopy. By acquiring spectra at various temperatures, it is possible to observe changes in the line shapes of the NMR signals.

At low temperatures, the rotation around a bond may be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, averaged peak. Analysis of the coalescence temperature and the line shape can provide quantitative information about the energy barrier to rotation. Such studies are valuable for understanding the conformational flexibility of the molecule in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the amine (N-H), methoxy (C-H, C-O), and thiazole ring (C=N, C=C, C-S) moieties. The primary amine group typically exhibits two N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The N-H bending vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration of aromatic amines is typically observed between 1250 and 1335 cm⁻¹. orgchemboulder.com

The presence of hydrogen bonding can significantly influence the position and shape of these vibrational bands. In the solid state, intermolecular hydrogen bonds between the amine group of one molecule and the nitrogen atom of the thiazole ring or the oxygen atom of the methoxy group of a neighboring molecule would lead to a broadening and shifting of the N-H stretching bands to lower frequencies. A study on a related compound, 2-amino-4-methylbenzothiazole, utilized FT-IR and FT-Raman spectroscopy, alongside theoretical calculations, to assign the vibrational modes and investigate the influence of the amino and methyl groups. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the thiazole ring. The combined use of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Architecture

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides insight into the expected solid-state architecture. For example, the crystal structure of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole reveals that molecules are linked by intermolecular N-H···O and N-H···N hydrogen bonds, forming an infinite chain. researchgate.net A similar packing arrangement would be anticipated for this compound.

| Parameter | Value |

|---|---|

| Chemical formula | C₄H₆N₂OS |

| Formula weight | 130.17 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (Mg/m³) | Value |

Note: The values in this table are hypothetical and serve as an example of the data obtained from an SCXRD experiment.

Crystallographic Analysis of Intermolecular Hydrogen Bonding Interactions

In the solid state, the primary amine group of this compound is expected to act as a hydrogen bond donor, while the thiazole nitrogen atom and the methoxy oxygen atom can act as hydrogen bond acceptors. This would lead to the formation of a network of intermolecular hydrogen bonds.

Based on the analysis of similar structures, it is likely that N-H···N and N-H···O hydrogen bonds would be the dominant interactions, potentially forming dimers or chains. researchgate.netresearchgate.net For instance, in the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, pairs of molecules are linked by N-H···N hydrogen bonds, forming R²₂(8) ring motifs, and these dimers are further connected by N-H···O hydrogen bonds. researchgate.netnih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Molecular Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

Polymorphism Studies and Crystal Engineering Principles

The phenomenon of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of paramount importance in the fields of materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. The study of polymorphism in heterocyclic compounds, such as thiazole derivatives, is an active area of research. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the principles of crystal engineering allow for a detailed theoretical exploration of its potential polymorphic behavior.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The crystal packing of a molecule is determined by a delicate balance of various non-covalent interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The presence of multiple functional groups in the this compound molecule—the amino group, the methoxy group, and the thiazole ring—provides a rich landscape for the formation of diverse supramolecular synthons, which are the building blocks of crystal structures.

The amino group is a strong hydrogen bond donor, capable of forming N-H···N and N-H···O hydrogen bonds. The nitrogen atom of the thiazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. This donor-acceptor complementarity is a key driver in the formation of predictable hydrogen-bonding networks. For instance, the formation of dimers, chains, or more complex networks through N-H···N hydrogen bonds between the amino group of one molecule and the thiazole nitrogen of another is a highly probable motif.

To illustrate the potential for polymorphism in this compound, we can consider hypothetical packing arrangements based on known intermolecular interaction geometries observed in similar aminothiazole derivatives. The following table presents plausible crystallographic parameters for two hypothetical polymorphs, Form I and Form II, highlighting the differences in their unit cell dimensions and hydrogen bonding patterns that could arise from different supramolecular assemblies.

| Parameter | Hypothetical Form I | Hypothetical Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 8.5 | 10.2 |

| b (Å) | 12.3 | 9.8 |

| c (Å) | 7.9 | 15.4 |

| β (°) | 95.2 | 90 |

| Z | 4 | 8 |

| Dominant Interaction | N-H···N hydrogen-bonded chains | N-H···O hydrogen-bonded dimers and π-π stacking |

This table is illustrative and based on typical values for related structures, as specific crystallographic data for polymorphs of this compound are not available.

The spectroscopic characterization of these hypothetical polymorphs would also be expected to show distinct features. For example, in infrared (IR) spectroscopy, the N-H stretching vibrations would likely appear at different wavenumbers due to the different hydrogen bonding environments in each form. Similarly, solid-state NMR spectroscopy could distinguish between polymorphs by revealing differences in the chemical shifts of the carbon and nitrogen atoms involved in the distinct intermolecular interactions.

Reaction Mechanisms and Kinetics Involving 4 Methoxythiazol 2 Amine

Nucleophilic Reactivity of the 2-Amino Group

The primary amino group at the C2 position of the thiazole (B1198619) ring is the principal center of nucleophilicity in 4-methoxythiazol-2-amine. Its reactivity is influenced by the electronic properties of the thiazole ring, which acts to delocalize the nitrogen lone pair, thereby affecting its availability for nucleophilic attack. The 4-methoxy group, being an electron-donating group, is expected to increase the electron density on the thiazole ring and, consequently, enhance the nucleophilicity of the 2-amino group compared to unsubstituted 2-aminothiazole (B372263).

The reaction between an amine and a carbonyl compound, such as an aldehyde or a ketone, to form an imine is a fundamental carbonyl condensation reaction. latech.eduwikipedia.org The mechanism is a two-step process involving a nucleophilic addition followed by a dehydration. wikipedia.org

The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal (or carbinolamine) intermediate. wikipedia.org The reaction steps are reversible, and the equilibrium is often driven towards the imine product by removing water. wikipedia.org

Step 1: Nucleophilic Attack. The nitrogen atom of the 2-amino group of this compound attacks the electrophilic carbonyl carbon. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral hemiaminal.

Step 2: Dehydration. In an acidic medium, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). The lone pair on the nitrogen then expels the water molecule, and subsequent deprotonation of the nitrogen results in the final imine product, often a Schiff base. wikipedia.org

Kinetic studies on the condensation of primary amines with carbonyl compounds have shown that the rate-determining step can vary depending on the reaction pH. nih.gov At high pH, the nucleophilic addition is often rate-limiting, while at low pH, the dehydration of the hemiaminal becomes the slower step. For many 2-aminothiazole derivatives, reactions with various aldehydes and ketones proceed to form the corresponding imine derivatives. nih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic addition of the amine to the carbonyl group. | Zwitterionic adduct, Hemiaminal (Carbinolamine) |

| 2 | Protonation of the hydroxyl group of the hemiaminal. | Protonated hemiaminal |

| 3 | Elimination of a water molecule to form an iminium ion. | Iminium ion |

| 4 | Deprotonation of the iminium ion to yield the final imine. | Imine (Schiff base) |

Aminolysis, the nucleophilic attack of an amine on a carbonyl group of an ester or amide, is a crucial reaction for forming new amide bonds. The 2-amino group of this compound can act as the nucleophile in such reactions. For instance, acylation of 2-aminothiazoles with acyl halides or anhydrides in the presence of a base is a common method to produce N-acetylated derivatives. nih.govmdpi.com

Transamidation, a reaction where an amine displaces another amine from an amide, is also a possible pathway. These reactions are often reversible and may require catalysis. Palladium-catalyzed transamidation has been developed for a broad range of substrates, allowing for the exchange of amine moieties under relatively mild conditions. libretexts.org While specific studies on this compound are limited, the general reactivity of 2-aminothiazoles suggests its participation in these pathways to form new amide derivatives. nih.gov

Role of the Thiazole Ring in Electron Delocalization and Aromaticity

The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom. This aromaticity leads to a significant delocalization of π-electrons across the ring. The lone pair of electrons on the exocyclic 2-amino group can participate in this delocalization, which has a dual effect on reactivity. It stabilizes the molecule but also reduces the nucleophilicity of the amino group compared to a typical alkylamine because the lone pair is less available.

The introduction of a methoxy (B1213986) group at the 4-position significantly influences the electronic properties of the ring. The methoxy group is a strong electron-donating group through resonance (+R effect). It pushes electron density into the thiazole ring, which can partially counteract the electron-withdrawing effect of the ring on the 2-amino group's lone pair. This enhanced electron density on the ring can increase the nucleophilicity of the 2-amino nitrogen, making it more reactive in nucleophilic substitutions and coupling reactions.

Mechanistic Studies of Metal-Catalyzed Coupling Reactions Involving Thiazole Amines

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, and 2-aminothiazole derivatives are often used as substrates in these transformations. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an amine with an aryl halide or triflate. wikipedia.orgacsgcipr.org This reaction has been successfully applied to the N-arylation of 2-aminothiazole derivatives. acs.org

The catalytic cycle for the Buchwald-Hartwig amination generally involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center, and a base removes a proton from the nitrogen to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org

For 2-aminothiazoles, specific ligands and conditions have been developed to achieve efficient coupling with a broad scope of aryl bromides and triflates. acs.org The choice of ligand is critical, with sterically hindered phosphine (B1218219) ligands often providing the best results by promoting the reductive elimination step. wikipedia.org

| Step | Reactants | Product/Intermediate | Change in Pd Oxidation State |

|---|---|---|---|

| Oxidative Addition | Pd(0) catalyst, Aryl Halide (Ar-X) | Ar-Pd(II)-X complex | 0 to +2 |

| Amine Binding & Deprotonation | Ar-Pd(II)-X complex, Amine (R-NH2), Base | Ar-Pd(II)-NHR complex (Palladium amido complex) | No change |

| Reductive Elimination | Ar-Pd(II)-NHR complex | Arylated Amine (Ar-NHR), Pd(0) catalyst | +2 to 0 |

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Chan-Lam coupling, provides an alternative to palladium-based methods. nih.govresearchgate.net These reactions are attractive due to the lower cost and toxicity of copper compared to palladium. nih.gov

The mechanism of copper-catalyzed N-arylation is still a subject of investigation but is generally believed to proceed through either a Cu(I)/Cu(III) or a Cu(0)/Cu(II) catalytic cycle. In a typical Chan-Lam coupling with a boronic acid, the proposed mechanism involves:

Transmetalation: The copper(II) salt reacts with the boronic acid.

Ligand Exchange: The amine coordinates to the copper center.

Reductive Elimination: The aryl and amino groups couple, forming the product and a reduced copper species, which is then re-oxidized to complete the cycle.

Recent studies have demonstrated the effective N-arylation of 2-aminobenzothiazoles, a related class of compounds, using a Cu(II)-based catalytic system with boronic acids at room temperature. nih.gov These methods tolerate a wide range of functional groups and provide the N-arylated products in good to excellent yields, suggesting that this compound would be a suitable substrate for similar transformations. nih.govnih.gov

Base-Catalyzed Reactions and Proton Abstraction Processes Involving this compound

The reactivity of this compound in the presence of a base is primarily centered around the nucleophilic character of the exocyclic amino group and, to a lesser extent, the potential for proton abstraction from this group. The methoxy group at the 4-position of the thiazole ring plays a significant role in modulating this reactivity through its electron-donating nature.

General Principles of Basicity in 2-Aminothiazoles

The basicity of 2-aminothiazoles is a critical factor in their base-catalyzed reactions. The nitrogen atoms in the 2-amino group and the thiazole ring are both potential sites for protonation. Generally, the endocyclic nitrogen atom is more basic than the exocyclic amino group. However, the nucleophilicity of the exocyclic amino group is crucial for many of its reactions.

The presence of substituents on the thiazole ring can significantly influence the basicity of the molecule. Electron-donating groups, such as the methoxy group (-OCH₃) at the 4-position, are expected to increase the electron density on the thiazole ring and, consequently, enhance the basicity of the exocyclic amino group. pharmaguideline.com This increased electron density makes the lone pair of electrons on the amino nitrogen more available for donation, thus increasing its nucleophilicity and facilitating proton abstraction by a base.

Base-Catalyzed Reactions

Base-catalyzed reactions involving this compound typically proceed through the deprotonation of the amino group, forming a more potent nucleophile. This anion can then react with various electrophiles. Common bases used in these reactions for the broader class of 2-aminothiazoles include potassium carbonate (K₂CO₃) and pyridine (B92270). mdpi.comnih.gov

N-Acylation: The acylation of the 2-amino group is a common transformation. In the presence of a base, the amine can be readily acylated by reagents such as acid chlorides or anhydrides. The base facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.

N-Alkylation: Similarly, N-alkylation of the 2-amino group can be achieved using alkyl halides in the presence of a base. The base removes a proton from the amino group, generating an anion that subsequently attacks the alkyl halide in a nucleophilic substitution reaction.

While specific studies on this compound are limited, the general reactivity of 2-aminothiazoles in base-catalyzed reactions is well-documented. The following table provides examples of bases and reaction conditions used for the acylation and alkylation of various 2-aminothiazole derivatives, which can be considered analogous to the expected reactivity of this compound.

| Reaction Type | 2-Aminothiazole Derivative | Electrophile | Base | Solvent | Product |

| Acylation | 2-amino-thiazole-5-carboxylic acid phenylamides | Chloroacetyl chloride | K₂CO₃ | - | N-acylated product |

| Alkylation | 2-Aminothiazole | Cl(CH₂)₂Br | Et₃N | - | 2-[(2-chloroethyl) amino]thiazole |

| Acylation | 2-aminothiazoles | Chloroacetyl chloride | Pyridine | - | Chloroacetamides |

Table 1: Examples of Base-Catalyzed Reactions in 2-Aminothiazole Derivatives mdpi.comnih.gov

Proton Abstraction Processes

Proton abstraction from the 2-amino group of this compound is the initial and often rate-determining step in its base-catalyzed reactions. The ease of this proton abstraction is directly related to the acidity of the N-H bond and the strength of the base used.

The pKa value is a quantitative measure of the acidity of a compound. While the specific pKa of this compound has not been extensively reported, studies on related 5-substituted 2-aminothiazoles have shown a linear relationship between the pKa values and the electronic nature of the substituent when plotted against Hammett substituent constants (σ_meta). rsc.org This suggests that the electron-donating methoxy group at the 4-position would increase the pKa of the conjugate acid, making the amine itself a stronger base and its protons slightly less acidic compared to an unsubstituted 2-aminothiazole.

Despite the expected decrease in acidity, a sufficiently strong base can still effectively deprotonate the amino group to initiate a reaction. The resulting amide anion is a powerful nucleophile due to the localized negative charge on the nitrogen atom.

Advanced Applications of 4 Methoxythiazol 2 Amine in Materials Science and Polymer Chemistry

Incorporation into Polymeric Architectures

The bifunctional nature of 4-Methoxythiazol-2-amine, with its nucleophilic amine group and potential for C-H activation on the thiazole (B1198619) ring, makes it a promising candidate for incorporation into various polymer backbones.

Research into the polymerization of 2-aminothiazole (B372263) provides a foundational understanding of how this compound could behave as a monomer. The chemical oxidative polymerization of 2-aminothiazole has been successfully demonstrated using oxidants like copper chloride (CuCl₂) in an aqueous solution. mdpi.comacs.orgresearchgate.net This process yields poly(2-aminothiazole) (PAT), a conducting polymer. mdpi.comacs.org The polymerization kinetics for 2-aminothiazole have been studied, revealing reaction orders with respect to both monomer and oxidant concentrations. mdpi.comresearchgate.net

Given these precedents, this compound could likely be polymerized through similar oxidative methods. The presence of the electron-donating methoxy (B1213986) group at the 4-position is anticipated to increase the electron density of the thiazole ring, potentially enhancing the rate of polymerization and influencing the final properties of the resulting polymer. Furthermore, multicomponent polymerization approaches have been employed to create fused heterocyclic polymers containing imidazo[2,1-b]thiazole units, suggesting that the amine group of this compound could participate in complex, one-pot polymerization reactions to yield novel polymer structures. rsc.org Polymer-supported synthesis methods for aminothiazoles have also been developed, which could be adapted for the synthesis of polymers from this compound. rsc.orgrsc.org

| Monomer | Polymerization Method | Resulting Polymer | Potential Properties |

| 2-Aminothiazole | Chemical Oxidative Polymerization | Poly(2-aminothiazole) | Conducting, High Thermal Stability mdpi.com |

| This compound (Prospective) | Chemical Oxidative Polymerization | Poly(this compound) | Potentially enhanced conductivity and solubility |

The incorporation of a thiazole ring into a polymer backbone imparts a range of desirable properties. Thiazole-containing polymers are known for their thermal stability and unique optoelectronic characteristics. kaust.edu.sa For instance, thiazolothiazole-based copolymers have demonstrated high thermal stability with decomposition temperatures exceeding 390°C. acs.orgnih.gov

The methoxy and amine substituents on the this compound monomer would further modulate these properties. The electron-donating nature of both groups is expected to raise the highest occupied molecular orbital (HOMO) energy level of the resulting polymer, thereby reducing its bandgap. This could enhance the polymer's conductivity and shift its absorption and emission spectra, which is advantageous for optoelectronic applications. The methoxy group, in particular, has been shown to decrease the electronic band gaps of bithiazole-containing conjugated polymers. uwaterloo.ca Additionally, these functional groups may improve the solubility of the polymer in common organic solvents, facilitating its processing for device fabrication. The inherent polarity of the methoxy and amine groups could also enhance the polymer's adhesion to substrates and its intermolecular interactions.

| Property | Influence of Thiazole Moiety | Potential Influence of Methoxy and Amine Groups |

| Thermal Stability | High, often exceeding 390°C acs.orgnih.gov | May be slightly altered, but likely to remain high. |

| Electronic Properties | Tunable bandgap, semiconducting behavior. kaust.edu.sa | Lowered bandgap, increased electron density, potentially higher conductivity. uwaterloo.ca |

| Solubility | Generally moderate. | Potentially improved solubility in organic solvents. |

| Intermolecular Interactions | π-π stacking of thiazole rings. | Potential for hydrogen bonding and dipole-dipole interactions. |

Role in Catalysis Beyond Direct Functionalization

The nitrogen and sulfur atoms within the thiazole ring of this compound offer coordination sites for metal ions, suggesting its utility in catalysis.

Thiazole derivatives have been successfully employed as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. For example, 2-amino-4-phenyl-1,3-thiazole has been used as a ligand for palladium(II) in Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.comresearchgate.net The resulting catalysts have shown compatibility with a wide range of functional groups. cdnsciencepub.comresearchgate.net

This compound, with its accessible nitrogen atom on the thiazole ring and the adjacent amine group, could act as a bidentate ligand, chelating to a metal center. The electron-donating methoxy group would increase the electron density on the thiazole nitrogen, enhancing its coordination to the metal and potentially improving the catalytic activity. The design of such ligands is a burgeoning field, with related heterocycles like triazoles also being used to create effective monophosphine ligands for palladium-catalyzed reactions. nih.govresearchgate.net

While direct organocatalytic applications of this compound are not yet reported, the broader class of thiazole-derived compounds has shown promise. Specifically, N-heterocyclic carbenes (NHCs) derived from thiazolium salts are effective organocatalysts. The amine group in this compound could be a handle for the synthesis of novel chiral thiazolium salt pre-catalysts. Upon deprotonation, these would yield chiral NHCs capable of catalyzing asymmetric reactions. The electronic properties of the thiazole ring, modulated by the methoxy and amine groups, would influence the stability and reactivity of the resulting NHC.

Development of Optoelectronic Materials via Thiazole Functionalization

Thiazole-containing compounds are increasingly being investigated for their applications in optoelectronic devices due to their favorable electronic properties and high planarity. nih.gov Thiazole is considered an electron-deficient moiety, which is beneficial for creating materials with tailored energy levels for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

The introduction of this compound into optoelectronic materials could be highly advantageous. The electron-donating methoxy and amine groups would push electron density into the thiazole core, creating a "push-pull" electronic structure if combined with an electron-accepting unit. This architecture is known to be beneficial for nonlinear optical properties and for tuning the emission color in OLEDs. Thiazole-based fluorophores have been shown to be promising materials for white OLEDs. researchgate.net

In the context of organic photovoltaics, replacing thiophene rings with thiazole units has been shown to lower both the HOMO and LUMO energy levels, leading to an increase in the open-circuit voltage of solar cells. rsc.org The functionalization with methoxy and amine groups would offer a further means to fine-tune these energy levels for optimal device performance. Thiazolothiazole derivatives have been successfully used as hole-selective layers in perovskite solar cells, demonstrating high thermal stability and good hole mobility. acs.orgnih.gov The electron-rich nature of this compound suggests its potential in similar applications.

| Application | Role of Thiazole Moiety | Potential Contribution of this compound |

| Organic Solar Cells (OSCs) | Electron-accepting building block, enhances planarity. nih.govresearchgate.net | Electron-donating groups to tune energy levels and improve performance. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Core of fluorescent materials. researchgate.net | Creation of "push-pull" systems for color tuning and enhanced emission. |

| Perovskite Solar Cells | Hole-selective layer. acs.orgnih.gov | Potential for improved hole mobility and energy level alignment. |

Analytical Methodologies for the Detection and Quantification of Thiazole 2 Amines in Complex Matrices

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-Methoxythiazol-2-amine. Its versatility in separation modes and detection methods makes it highly suitable for analyzing complex mixtures containing thiazole (B1198619) derivatives. rsc.org

The separation of structurally similar thiazole isomers and their derivatives is a common analytical challenge. Reversed-phase HPLC (RP-HPLC) is the most frequently employed method for these compounds. researchgate.net The development of robust separation hinges on the careful optimization of several parameters, including the stationary phase, mobile phase composition, and detector settings.

Commonly, C18 columns are used as the stationary phase, providing effective separation based on the hydrophobicity of the analytes. researchgate.net For instance, a method developed for a novel aminothiazole derivative utilized a Phenomenex® Luna C18 column with an isocratic elution of 0.1% v/v orthophosphoric acid and acetonitrile, achieving successful separation. d-nb.info The aromatic nature of the thiazole ring allows for straightforward detection using UV detectors, with absorption maxima typically observed in the UV range. d-nb.infomdpi.com For example, a specific aminothiazole was detected at 272 nm. d-nb.info

For chiral thiazole derivatives, specialized chiral stationary phases (CSPs) are necessary to resolve enantiomers. Polysaccharide-based columns are often effective, and the choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving enantioseparation. ptfarm.pl

Table 1: Exemplary HPLC Conditions for Thiazole Derivatives

| Analyte/Class | Column | Mobile Phase | Detection | Reference |

| Novel Aminothiazole (21MAT) | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) | 55% of 0.1% v/v OPA and 45% of acetonitrile | UV at 272 nm | d-nb.info |

| Thioamides based on thiazole | Diaspher-110-C18 (150 × 4 mm, 5 μm) | Acetonitrile-acetate buffer solution (pH 4.70) (5:95) | UV at 320 nm | researchgate.net |

| Imidazole Derivatives (chiral) | CHIRALCEL OJ (250 × 4.6 mm, 10 µm) | Hexane with alcohol modifiers (e.g., 2-propanol, ethanol) | UV at 220 nm | ptfarm.pl |

| ClABT (a thiazole derivative) | ODS-2 Hypersil | 0.05 M triethylammonium (B8662869) phosphate (B84403) buffer in acetonitrile/methanol | UV-diode-array at 335 nm | researchgate.net |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the premier tool for trace analysis and definitive structural confirmation of compounds like this compound in complex synthetic mixtures. rsc.orgkuleuven.be This technique combines the powerful separation capabilities of HPLC with the mass-analyzing power of MS/MS, which allows for the unambiguous identification of analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns. kuleuven.be

For trace amine analysis, LC-MS/MS methods are developed to achieve very low limits of quantification (LOQ), often in the nanomolar range. nih.gov Sample preparation, frequently involving solid-phase extraction (SPE), is a critical step to remove interfering matrix components and concentrate the analyte before injection into the LC-MS/MS system. nih.govresearchgate.net Electrospray ionization (ESI) is a commonly used ionization technique for thiazole-amines, as it is well-suited for polar molecules.

In the context of synthetic mixtures, LC-MS/MS is invaluable for identifying reaction byproducts and degradation products. researchgate.net The high mass accuracy of modern mass spectrometers allows for the determination of elemental compositions, while MS/MS fragmentation studies provide detailed structural information, confirming the identity of the target compound and elucidating the structures of unknown impurities. researchgate.net

Table 2: LC-MS/MS Method Parameters for Related Aminothiazoles

| Analyte | Sample Preparation | Ionization Mode | Key Benefit | Reference |

| 2-aminothiazoline-4-carboxylic acid (ATCA) | Solid-Phase Extraction (SPE) | ESI | High sensitivity for biomarker detection in plasma | nih.govresearchgate.net |

| Trace Amines | In-matrix derivatization, online SPE | Not specified | High specificity and selectivity for low concentrations | nih.gov |

| Photo-degradation products of a thiazole | Not specified | ESI | Structural elucidation via fragmentation pathways | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites in the GC system. h-brs.de To overcome these issues, chemical derivatization is typically required to increase volatility and thermal stability, and to improve peak shape. researchgate.netjfda-online.com

The most common derivatization strategies for amines involve acylation or silylation. jfda-online.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine group to form a less polar, more volatile amide derivative. h-brs.de These fluorinated derivatives also enhance detection sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization mass spectrometry. jfda-online.com

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, reducing polarity and improving chromatographic performance. jfda-online.com

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivative. nih.gov While derivatization adds a step to the sample preparation process, it is often essential for the successful GC-MS analysis of thiazole-2-amines. researchgate.net In some specific cases for thermally labile compounds, the use of very short analytical columns has been shown to reduce on-column degradation, potentially allowing for analysis without derivatization. nih.gov

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative analysis of this compound, particularly in bulk samples or simple formulations. The inherent UV absorbance of the aromatic thiazole ring system forms the basis for direct UV spectrophotometry. d-nb.info

For enhanced selectivity and sensitivity, especially in matrices with interfering substances, derivatization with a chromogenic reagent is employed. This involves reacting the amine group of the thiazole with a reagent to produce a new, intensely colored compound whose absorbance can be measured in the visible region of the spectrum, away from potential interferences. A common strategy for pharmaceutical amines involves reaction with reagents like sodium-1,2-naphthoquinone-4-sulfonate. researchgate.net Another approach uses 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes that can be enzymatically produced from amines, yielding colored derivatives suitable for spectrophotometric measurement. nih.gov The resulting color intensity is proportional to the concentration of the amine, allowing for quantification based on a calibration curve.

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a highly sensitive means for the detection of electroactive species like this compound. The primary amine group is susceptible to oxidation at an electrode surface. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the redox behavior of the molecule and for quantitative analysis.

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Glassy carbon electrodes (GCEs) are often used as the base material, which can then be modified with materials that catalyze the oxidation reaction or preconcentrate the analyte at the surface, thereby lowering the detection limit. cluster-science.commaynoothuniversity.ie For example, metal-organic frameworks (MOFs) have been used to create sensors with excellent sensitivity and selectivity for aromatic amines. cluster-science.com The current generated during the electrochemical reaction is directly proportional to the concentration of the analyte, allowing for precise quantification, often reaching micromolar or even lower detection limits. cluster-science.commaynoothuniversity.ie

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical reactions are designed and optimized. For 4-Methoxythiazol-2-amine, these computational approaches will be instrumental in predicting novel reaction pathways and identifying optimal conditions with greater speed and accuracy than traditional experimental methods.

Quantum chemical calculations are already being leveraged to analyze reaction mechanisms and predict unknown reactions. nih.gov This computational insight can guide the development of new synthetic methodologies for this compound by estimating transition state energies and reaction equilibria. nih.gov ML algorithms, trained on vast datasets of known chemical transformations, can be employed for retrosynthesis, proposing novel and efficient synthetic routes to complex molecules derived from this compound. These predictive models can also identify potential side reactions and byproducts, enabling chemists to design cleaner and more efficient synthetic strategies. Furthermore, AI can assist in the design of novel catalysts specifically tailored for the functionalization of the this compound core, potentially uncovering catalytic systems with unprecedented efficiency and selectivity.

Sustainable Synthesis Routes and Green Chemistry Principles

In an era of increasing environmental awareness, the development of sustainable and eco-friendly synthetic methods is a paramount goal. Future research on this compound will undoubtedly prioritize the incorporation of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Several green synthetic strategies have been reported for thiazole (B1198619) derivatives, which can be adapted for the synthesis of this compound. bohrium.combepls.comresearchgate.net These approaches include the use of green solvents such as water or ethanol, the development of catalyst-free reactions, and the application of microwave irradiation or ultrasonic-mediated processes to reduce reaction times and energy input. bepls.comresearchgate.net The exploration of one-pot, multi-component reactions will also be a key area of focus, as these methods offer high atom economy and reduce the number of purification steps. bepls.comresearchgate.net

A significant emerging trend is the application of biocatalysis in chemical synthesis. acsgcipr.orgnih.govnih.govillinois.edu Enzymes, operating under mild conditions in aqueous environments, offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Future work may involve the discovery or engineering of enzymes capable of catalyzing the synthesis of this compound or its derivatives, leading to highly efficient and sustainable manufacturing processes. For instance, transaminases could be explored for the introduction of the amine group, while other enzymes could be used for the construction of the thiazole ring itself. researchgate.net

| Green Chemistry Approach | Potential Application for this compound Synthesis |

| Green Solvents | Utilizing water, ethanol, or other biodegradable solvents to replace hazardous organic solvents. bepls.com |

| Catalyst-Free Reactions | Designing synthetic routes that do not require metal or acid catalysts, reducing waste and cost. |

| Microwave/Ultrasound | Employing alternative energy sources to accelerate reactions and improve energy efficiency. bepls.comresearchgate.net |

| Multi-Component Reactions | Combining multiple starting materials in a single step to increase efficiency and reduce waste. bepls.comresearchgate.net |

| Biocatalysis | Using enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions. acsgcipr.orgnih.govillinois.edu |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the fundamental reactivity of the 2-aminothiazole (B372263) core is relatively well-understood, there remains significant scope for the discovery of novel reactivity patterns and unprecedented transformations of this compound. The interplay between the electron-donating methoxy (B1213986) group and the aminothiazole ring system can be exploited to achieve novel chemical transformations.

A promising area of future research is the catalytic C-H activation of the thiazole ring. dmaiti.comscielo.brresearchgate.net This would allow for the direct functionalization of the carbon-hydrogen bonds on the heterocyclic core, providing a more atom-economical and efficient route to a wide range of derivatives compared to traditional cross-coupling methods that require pre-functionalized starting materials. illinois.eduethz.ch The development of catalysts that can selectively target specific C-H bonds on the this compound scaffold will be a key challenge and a significant breakthrough.

Furthermore, the unique electronic properties of this compound may enable its participation in unusual cycloaddition reactions or ring-transformation reactions, leading to the synthesis of entirely new heterocyclic systems. The reaction of 2-aminothiazoles with various electrophiles and nucleophiles can sometimes lead to unexpected products, and a systematic investigation of these reactions for this compound could unveil novel chemical space. researchgate.netscilit.comrsc.org

Development of High-Throughput Screening Methodologies for Material Discovery

The discovery of new materials with tailored properties is a major driver of technological advancement. Derivatives of this compound hold potential for applications in materials science, particularly in the fields of organic electronics and nonlinear optics. researchgate.netscience.govrsc.orgresearchgate.net Thiazole-containing compounds have been investigated as components of organic semiconductors, and the electronic properties of this compound could be fine-tuned through chemical modification to create novel materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.org

References

Peer-Reviewed Journal Articles

General synthesis of 2-aminothiazoles: Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 21, p.10 (1941).

Applications of 2-aminothiazoles in medicinal chemistry: Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.

Thiazole-containing polymers: A. B. Holmes et al., "Conjugated Polymers," Kirk-Othmer Encyclopedia of Chemical Technology, 2003.

Academic Books and Monographs

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (2008). Comprehensive Organic Chemistry II. Elsevier.

Conference Proceedings and Dissertations

Specific conference proceedings or dissertations directly mentioning "4-Methoxythiazol-2-amine" are not readily identifiable in major databases. Research in the broader area of thiazole (B1198619) chemistry at academic conferences would be a likely source of related information.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products